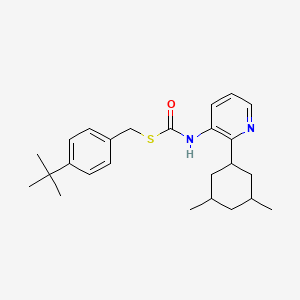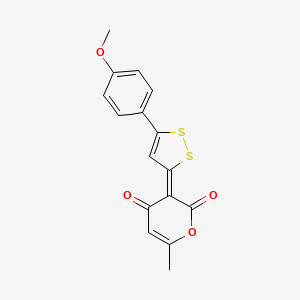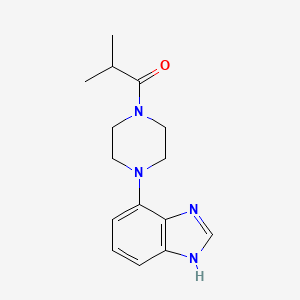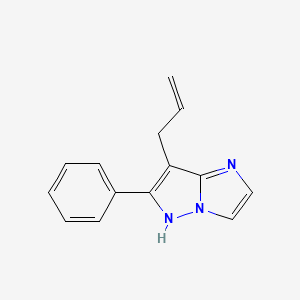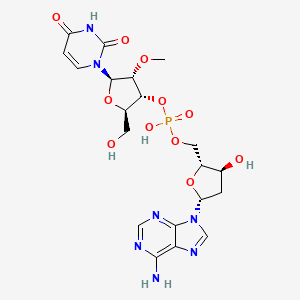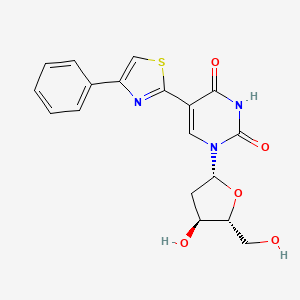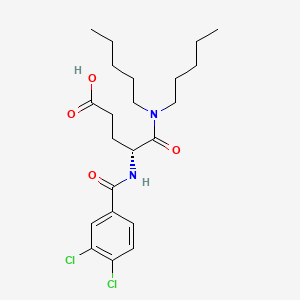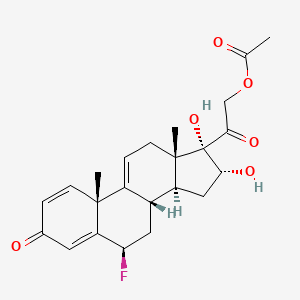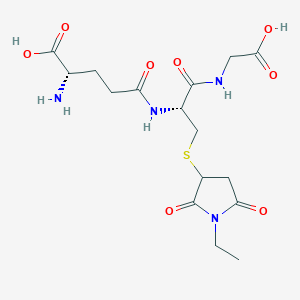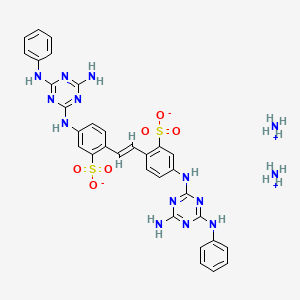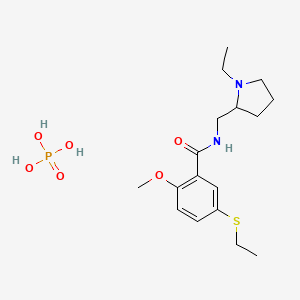
dimethyl (2E,34E)-hexatriaconta-2,34-dienedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2E,34E)-hexatriaconta-2,34-dienedioate is a complex organic compound characterized by its long carbon chain and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2E,34E)-hexatriaconta-2,34-dienedioate typically involves the esterification of the corresponding dicarboxylic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
HOOC-(CH2)16-CH=CH-(CH2)16-COOH+2CH3OH→CH3OOC-(CH2)16-CH=CH-(CH2)16-COOCH3+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2E,34E)-hexatriaconta-2,34-dienedioate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base, such as triethylamine.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl or aryl groups.
Applications De Recherche Scientifique
Dimethyl (2E,34E)-hexatriaconta-2,34-dienedioate has several scientific research applications:
Chemistry: Used as a model compound to study long-chain ester reactions and mechanisms.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential as a drug delivery vehicle due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and as a plasticizer in materials science.
Mécanisme D'action
The mechanism by which dimethyl (2E,34E)-hexatriaconta-2,34-dienedioate exerts its effects depends on its interaction with molecular targets. In biological systems, it may integrate into lipid bilayers, affecting membrane fluidity and permeability. The ester groups can undergo hydrolysis, releasing the corresponding dicarboxylic acid and methanol, which can further participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl (2E,34E)-octatriaconta-2,34-dienedioate
- Dimethyl (2E,34E)-tetratriaconta-2,34-dienedioate
Uniqueness
Dimethyl (2E,34E)-hexatriaconta-2,34-dienedioate is unique due to its specific chain length and the position of the double bonds, which confer distinct physical and chemical properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C38H70O4 |
|---|---|
Poids moléculaire |
591.0 g/mol |
Nom IUPAC |
dimethyl (2E,34E)-hexatriaconta-2,34-dienedioate |
InChI |
InChI=1S/C38H70O4/c1-41-37(39)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38(40)42-2/h33-36H,3-32H2,1-2H3/b35-33+,36-34+ |
Clé InChI |
HAYSMLFXRQFQTR-LBYUQGKWSA-N |
SMILES isomérique |
COC(=O)/C=C/CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC/C=C/C(=O)OC |
SMILES canonique |
COC(=O)C=CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


